molecular formula C19H20N2O2 B14597934 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one CAS No. 61148-55-8

3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one

Katalognummer: B14597934
CAS-Nummer: 61148-55-8
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: WRFYMADGNHZNPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one is an organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one typically involves the reaction of benzyl phenylhydrazine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as acetone, and the product is obtained through a series of purification steps including crystallization and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[1-(2-Phenylhydrazinylidene)ethyl]oxolan-2-one
  • 3-[1-(2-Benzylhydrazinylidene)ethyl]oxolan-2-one

Uniqueness

3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its benzyl and phenyl groups contribute to its stability and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

61148-55-8

Molekularformel

C19H20N2O2

Molekulargewicht

308.4 g/mol

IUPAC-Name

3-[N-(N-benzylanilino)-C-methylcarbonimidoyl]oxolan-2-one

InChI

InChI=1S/C19H20N2O2/c1-15(18-12-13-23-19(18)22)20-21(17-10-6-3-7-11-17)14-16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3

InChI-Schlüssel

WRFYMADGNHZNPJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3CCOC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.